molecular formula C21H18N4O B2712866 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2379995-86-3

3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2712866
CAS No.: 2379995-86-3
M. Wt: 342.402
InChI Key: DDLXXOFJIRAEBG-UHFFFAOYSA-N
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Description

3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole and azetidine intermediates. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction, followed by the aza-Michael addition to yield the target azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the azetidine and benzimidazole rings.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Benzimidazole derivatives: Compounds like benzimidazole-2-thione.

Uniqueness

What sets 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile apart is its unique combination of the benzimidazole and azetidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-11-14-4-3-5-16(10-14)21(26)24-12-17(13-24)25-19-7-2-1-6-18(19)23-20(25)15-8-9-15/h1-7,10,15,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLXXOFJIRAEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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